

A Technical Guide to the Physical Properties of 3-Phthalimidopropionic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Phthalimidopropionic acid

Cat. No.: B182142

[Get Quote](#)

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical intermediates is paramount. **3-Phthalimidopropionic acid**, a key building block in the synthesis of various pharmaceuticals and bioactive molecules, is no exception.^[1] This technical guide provides a detailed overview of the core physical properties of **3-Phthalimidopropionic acid**, outlines experimental protocols for their determination, and presents a logical workflow for purity assessment.

Core Physical and Chemical Properties

3-Phthalimidopropionic acid, also known as N-Phthaloyl-β-alanine, presents as a white crystalline solid.^{[2][3]} It is a crucial intermediate in organic synthesis, valued for its role in creating nitrogen-containing heterocycles and other complex organic structures.^[1]

Quantitative Physical Data

A summary of the key quantitative physical properties of **3-Phthalimidopropionic acid** is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	$C_{11}H_9NO_4$	[1] [2] [4]
Molecular Weight	219.19 g/mol	[4]
Melting Point	148-155 °C	[2] [5]
Boiling Point	423.4 °C at 760 mmHg	[1]
Density	1.448 g/cm³	[1]
Appearance	White crystals, crystalline powder, or fused solid	[2] [5]
Solubility	Soluble in Methanol	[6]
pKa	Data not readily available	

Experimental Protocols

Accurate determination of physical properties is essential for quality control and reproducibility in research and development. The following sections detail standardized methodologies for measuring key physical parameters of **3-Phthalimidopropionic acid**.

Melting Point Determination

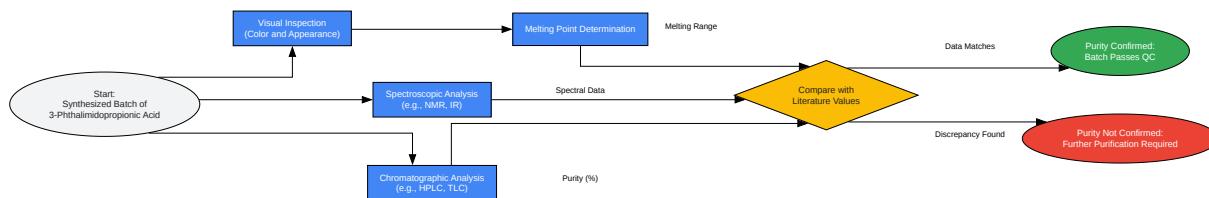
The melting point is a critical indicator of purity for crystalline solids. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Methodology:

- Sample Preparation: A small amount of dry **3-Phthalimidopropionic acid** is finely powdered. A capillary tube, sealed at one end, is then loaded with the powdered sample to a height of approximately 3 mm. The sample should be densely packed by tapping the tube.
- Apparatus: A calibrated melting point apparatus, such as a Mel-Temp or a Thiele tube setup, is used. The capillary tube is placed in the apparatus.
- Measurement:

- For an unknown sample, a rapid preliminary heating can be performed to determine an approximate melting range.
- For a precise measurement, the sample is heated at a slow, controlled rate, typically 1-2 °C per minute, especially when approaching the expected melting point.
- Data Recording: The temperature at which the first liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is recorded as the end of the melting range.

Solubility Determination


Solubility data is crucial for designing reaction conditions, purification procedures, and formulation development.

Methodology (Shake-Flask Method):

- Sample Preparation: An excess amount of **3-Phthalimidopropionic acid** is added to a known volume of the solvent of interest (e.g., methanol, water) in a sealed flask.
- Equilibration: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
- Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the solution by filtration or centrifugation.
- Quantification: The concentration of **3-Phthalimidopropionic acid** in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in g/L or mol/L).

Purity Determination Workflow

The following diagram illustrates a logical workflow for assessing the purity of a synthesized batch of **3-Phthalimidopropionic acid**, incorporating the physical property measurements discussed.

[Click to download full resolution via product page](#)

Caption: Workflow for the Purity Assessment of **3-Phthalimidopropionic Acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Phthalimidopropionic acid | C11H9NO4 | CID 76859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-PHTHALIMIDOPROPIONIC ACID | 3339-73-9 [chemicalbook.com]
- 3. CAS 3339-73-9: N-Phthaloyl-β-alanine | CymitQuimica [cymitquimica.com]
- 4. labsolu.ca [labsolu.ca]
- 5. Caffeine–N-phthaloyl-β-alanine (1/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Phthalimidopropionic acid [myskinrecipes.com]
- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of 3-Phthalimidopropionic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b182142#3-phthalimidopropionic-acid-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com